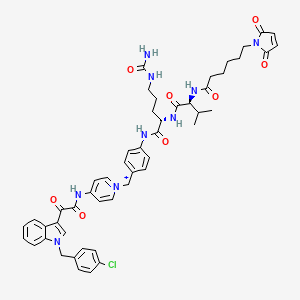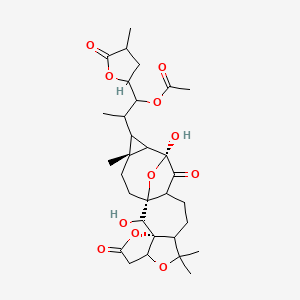![molecular formula C24H17N3O6 B12432699 4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)
4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of QNZ46 involves several key steps, starting with the preparation of the quinazolinone core. The process typically includes:
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Methoxylation: The methoxy group is added through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Ethenylation: The ethenyl group is introduced via a Heck reaction, where the nitro-substituted quinazolinone is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of QNZ46 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
QNZ46 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various quinazolinone derivatives with different functional groups.
科学研究应用
QNZ46 has a wide range of scientific research applications, including:
Neurological Research: As a selective NMDA receptor antagonist, QNZ46 is used to study the role of NMDA receptors in synaptic transmission and plasticity.
Pharmacological Studies: The compound is used to investigate the potential therapeutic effects of NMDA receptor antagonists in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Drug Development: QNZ46 serves as a lead compound for the development of new drugs targeting NMDA receptors.
Biochemical Research: The compound is used to study the biochemical pathways and molecular mechanisms involved in NMDA receptor function and regulation.
作用机制
QNZ46 exerts its effects by binding to a novel site on the NMDA receptor that is distinct from the glutamate and glycine binding sites . This binding requires the presence of glutamate but not glycine, making the inhibition use-dependent. The compound selectively inhibits NMDA receptors containing the NR2C and NR2D subunits, which are involved in various neurological processes .
相似化合物的比较
Similar Compounds
DQP-1105: Another NR2C/NR2D-selective NMDA receptor antagonist.
Ro 25-6981: Selective for NR2B-containing NMDA receptors.
CGP 37849: A broad-spectrum NMDA receptor antagonist.
Uniqueness of QNZ46
QNZ46 is unique due to its high selectivity for NR2C and NR2D subunits, which makes it a valuable tool for studying these specific receptor subtypes . Its non-competitive and voltage-independent mechanism of action also distinguishes it from other NMDA receptor antagonists .
属性
分子式 |
C24H17N3O6 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
4-[6-methoxy-2-[2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30) |
InChI 键 |
GNLVJIICVWDSNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


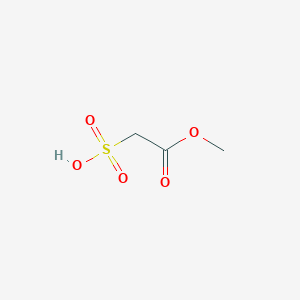
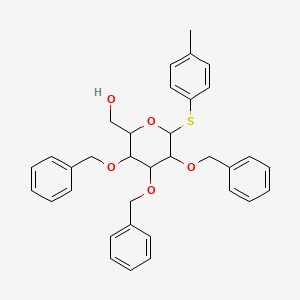
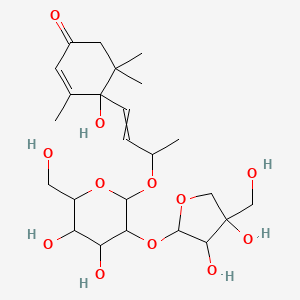
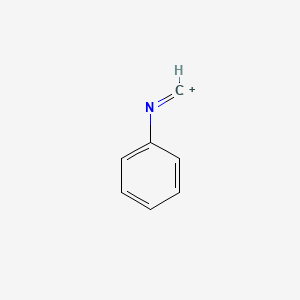
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)


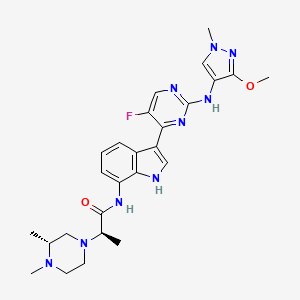
![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
